molecular formula C11H12O2 B2700307 (2e)-3-(3-Methylphenyl)-2-propenoic acid, methyl ester CAS No. 95416-56-1

(2e)-3-(3-Methylphenyl)-2-propenoic acid, methyl ester

Cat. No. B2700307
CAS RN: 95416-56-1
M. Wt: 176.215
InChI Key: WNPZREZPHDCWRC-UHFFFAOYSA-N
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Description

“(2e)-3-(3-Methylphenyl)-2-propenoic acid, methyl ester” is a chemical compound. It is the methyl ester derivative of a propenoic acid that has a 3-methylphenyl substituent .


Molecular Structure Analysis

The molecular structure of “(2e)-3-(3-Methylphenyl)-2-propenoic acid, methyl ester” can be represented by the formula C11H12O2 . This indicates that the compound consists of 11 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms. The exact three-dimensional structure was not found in the available resources.


Chemical Reactions Analysis

Esters, including “(2e)-3-(3-Methylphenyl)-2-propenoic acid, methyl ester”, can undergo a variety of reactions. One common reaction is hydrolysis, where the ester is split into a carboxylic acid and an alcohol in the presence of water . This reaction can be catalyzed by either an acid or a base .

Scientific Research Applications

NMR Spectroscopy in Solvent Analysis

A study investigated the conformations of E-2-phenyl-3(2'-furyl)propenoic acid and its methyl ester in various solvents using NMR spectroscopy. The research focused on the behavior of these compounds in methanol, chloroform, and dimethyl sulfoxide, showing no conformational preferences in solutions (Forgó, Felfoeldi, & Pálinkó, 2005).

Mass Spectrometric Behavior of Ester Compounds

Another study focused on the regioselective synthesis and mass spectrometric analysis of isopropylthio/phenylthiosuccinic acid 4-methyl/isopropyl esters. The research detailed the mass spectral fragmentation patterns of these compounds, providing insights into their molecular structures and behaviors under electron impact ionization (Xu, Wang, Zhang, & Huang, 2000).

Optical Properties in Organic Solar Cells

Research into the structural and optical properties of composite polymer/fullerene films for organic solar cells has utilized similar esters. The study explored the effects of annealing on the crystallinity of poly(3‐hexylthiophene‐2,5‐diyl)/[6,6]‐phenyl C61 butyric acid methyl ester films, demonstrating the relationship between P3HT crystallinity and solar cell efficiency (Erb et al., 2005).

High-Performance Liquid Chromatography

A study utilized the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid as a fluorogenic labelling reagent for the high-performance liquid chromatography (HPLC) analysis of biologically important thiols. This research provides a method for the sensitive and selective detection of thiols, important for both environmental and biological analysis (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

properties

IUPAC Name

methyl (E)-3-(3-methylphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-9-4-3-5-10(8-9)6-7-11(12)13-2/h3-8H,1-2H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPZREZPHDCWRC-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2e)-3-(3-Methylphenyl)-2-propenoic acid, methyl ester

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